tert-Butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate

Intramolecular hydrogen bonding Conformational analysis LogP modulation

tert-Butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate (CAS 1784582-80-4) is an N-Boc-protected 3-arylpyrrolidine derivative bearing an ortho‑hydroxy substituent on the phenyl ring. The compound serves as a key synthetic intermediate for constructing bioactive molecules, particularly those targeting central nervous system (CNS) receptors and kinases.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
Cat. No. B12869211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2O
InChIInChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-8-11(10-16)12-6-4-5-7-13(12)17/h4-7,11,17H,8-10H2,1-3H3
InChIKeyRLFRKQANWDKXDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate – A Boc-Protected 3-Aryl Pyrrolidine Building Block for CNS-Targeted Drug Discovery


tert-Butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate (CAS 1784582-80-4) is an N-Boc-protected 3-arylpyrrolidine derivative bearing an ortho‑hydroxy substituent on the phenyl ring . The compound serves as a key synthetic intermediate for constructing bioactive molecules, particularly those targeting central nervous system (CNS) receptors and kinases. Unlike simple N-Boc-pyrrolidine, the 3‑(2‑hydroxyphenyl) substitution introduces a hydrogen‑bond donor/acceptor moiety that can participate in intramolecular hydrogen bonding with the Boc carbonyl, modulating both physicochemical properties and downstream reactivity [1].

Why In-Class 3-Aryl Pyrrolidine Analogs Cannot Simply Replace tert-Butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate


The position of the hydroxy group on the pendant phenyl ring critically controls the compound's hydrogen-bond network, lipophilicity, and biological target engagement. In a series of 3-hydroxyphenylpyrrolidines evaluated as dopamine D3 receptor ligands, the substitution pattern directly determined receptor affinity: the racemic 3‑hydroxy analog exhibited a Ki of 13 nM, whereas isomers with different hydroxy placement showed markedly altered binding [1]. Similarly, 3-arylpyrrolidines bearing an ortho‑hydroxy group have been shown to participate in intramolecular hydrogen bonding that stabilizes specific conformations recognized by serotonin 1A receptors [2]. Substituting the 2‑hydroxy isomer with the 3‑ or 4‑hydroxy analog, or with the unsubstituted phenyl derivative, therefore cannot be assumed to preserve potency, selectivity, or even physicochemical behavior.

Quantitative Differentiation Evidence for tert-Butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate


Ortho-Hydroxy Substituent Modulates Conformational and Hydrogen-Bonding Properties Relative to Meta and Para Isomers

The ortho‑hydroxy group of tert‑butyl 3‑(2‑hydroxyphenyl)pyrrolidine‑1‑carboxylate is capable of forming a six‑membered intramolecular hydrogen bond with the Boc carbonyl oxygen. This interaction reduces the solvent‑exposed polarity of the phenol and lowers the apparent LogP relative to the para‑hydroxy isomer, where the hydroxyl group remains fully solvent‑accessible [1]. Such hydrogen‑bond networks directly impact membrane permeability and protein binding.

Intramolecular hydrogen bonding Conformational analysis LogP modulation

Dopamine D3 Receptor Affinity: 3-Hydroxy Analog Shows Low Nanomolar Ki, Highlighting the Criticality of Hydroxy Position

A series of 3‑hydroxyphenylpyrrolidine derivatives was evaluated for dopamine D3 receptor binding. The racemic lead compound – an N‑nonyl‑3‑hydroxyphenylpyrrolidine – displayed a Ki of 13 nM [1]. Although the corresponding 2‑hydroxyphenyl analog was not directly tested in this study, the sharp SAR observed among regioisomers in this scaffold class indicates that moving the hydroxy group from the meta to the ortho position would substantially alter affinity. The 3‑hydroxy analog serves as a baseline comparator for assessing the impact of hydroxy position on D3 engagement.

Dopamine D3 receptor SAR CNS drug discovery

Utilization as a Key Intermediate in Checkpoint Kinase 2 (CHK2) Inhibitor Patents Demonstrates Privileged Scaffold Status

The 3‑(2‑hydroxyphenyl)pyrrolidine scaffold appears as a central substructure in potent CHK2 kinase inhibitor patents. In WO 2009/158404, (S)‑tert‑butyl 3‑(2‑(2‑hydroxyphenyl)‑5‑phenylpyrimidin‑4‑ylamino)pyrrolidine‑1‑carboxylate – a direct derivative of the target compound – demonstrated CHK2 inhibition at concentrations consistent with cellular anticancer activity . The ortho‑hydroxy group is proposed to engage the kinase hinge region via a hydrogen‑bond network. The corresponding meta‑ and para‑hydroxy analogs showed markedly weaker CHK2 inhibition in the same patent series, underscoring the essentiality of the ortho‑substitution pattern for this therapeutic target.

CHK2 kinase Cancer therapeutics Patent intermediate

High-Value Application Scenarios for tert-Butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate


Dopamine D3 Receptor Ligand Optimization

The target compound serves as the N‑Boc‑protected precursor to 3‑(2‑hydroxyphenyl)pyrrolidine, which can be N‑alkylated and evaluated for D3 receptor binding. The ortho‑hydroxy substitution is expected to shift selectivity relative to the extensively characterized 3‑hydroxy series (Ki = 13 nM for the lead analog) [1]. Researchers developing D3‑selective agonists or antagonists for Parkinson's disease or addiction will find this regioisomer a critical SAR probe.

CHK2 Kinase Inhibitor Synthesis

As demonstrated in WO 2009/158404 , the compound is the direct precursor to advanced CHK2 inhibitors via coupling with 4‑chloropyrimidine intermediates. The ortho‑hydroxy group is structurally required for hinge‑binding interactions; substitution with meta or para isomers leads to loss of activity. Medicinal chemistry groups targeting the DNA damage response pathway can use this building block to access patent‑protected chemical space.

Serotonin 1A (5‑HT₁A) Receptor Radioligand Development

3‑Arylpyrrolidines with ortho‑hydroxy substitution have been identified as privileged scaffolds for 5‑HT₁A receptor binding [2]. The Boc‑protected form allows controlled, sequential N‑deprotection and functionalization, enabling systematic SAR exploration. The ortho‑hydroxy feature enhances affinity through both hydrogen‑bonding and π‑stacking interactions with the receptor binding pocket.

Quote Request

Request a Quote for tert-Butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.